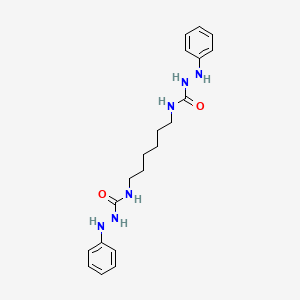
4,4'-Hexamethylenebis(1-phenylsemicarbazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Hexamethylenebis(1-phenylsemicarbazide) is a chemical compound with the molecular formula C20H28N6O2 and a molecular weight of 384.485 g/mol . This compound is known for its unique structure, which consists of two phenylsemicarbazide groups connected by a hexamethylene chain. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4,4’-Hexamethylenebis(1-phenylsemicarbazide) typically involves the reaction of hexamethylene diisocyanate with phenylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4,4’-Hexamethylenebis(1-phenylsemicarbazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Hexamethylenebis(1-phenylsemicarbazide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Hexamethylenebis(1-phenylsemicarbazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
4,4’-Hexamethylenebis(1-phenylsemicarbazide) can be compared with other similar compounds, such as:
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide): This compound has a similar structure but with dimethyl groups instead of phenyl groups.
4,4’-Hexamethylenebis(methyl phenylpropionate): Another related compound with different substituents on the semicarbazide groups.
These comparisons highlight the uniqueness of 4,4’-Hexamethylenebis(1-phenylsemicarbazide) in terms of its chemical structure and properties.
Properties
CAS No. |
102600-73-7 |
|---|---|
Molecular Formula |
C20H28N6O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-anilino-3-[6-(anilinocarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(28)26-24-18-13-7-4-8-14-18/h3-8,11-14,23-24H,1-2,9-10,15-16H2,(H2,21,25,27)(H2,22,26,28) |
InChI Key |
OXEYVEYRYXUXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NCCCCCCNC(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















